molecular formula C20H15FN4O B11039655 1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone

1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone

Cat. No.: B11039655
M. Wt: 346.4 g/mol
InChI Key: AGNLBPGQANZCJH-UHFFFAOYSA-N
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Description

1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its synthesis and applications.

Preparation Methods

Synthetic Routes:: 1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone can be synthesized through several routes. One common approach involves the condensation of appropriate precursors, such as 2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-amine, with an acetylating agent (e.g., acetic anhydride) to yield the desired compound.

Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (e.g., dichloromethane or dimethylformamide) and a base (e.g., triethylamine). Purification methods, such as column chromatography, ensure high purity.

Industrial Production:: While industrial-scale production methods may vary, optimization of the synthetic route and efficient purification techniques are essential for large-scale synthesis.

Chemical Reactions Analysis

1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone undergoes various reactions:

    Electrophilic Substitution: Due to its aromatic nature, electrophilic substitution readily occurs on the indole ring.

    Common Reagents: Reagents like acetic anhydride, triethylamine, and solvents play key roles.

    Major Products: The acetylated compound is the major product.

Scientific Research Applications

1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone finds applications in:

    Medicine: Its potential as an antiviral agent and antimicrobial compound makes it valuable.

    Chemistry: Researchers explore its reactivity and use it as a building block for novel molecules.

    Biology: Investigations into its biological effects and interactions continue.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone stands out due to its unique structure. Similar compounds include indole derivatives like tryptophan and indole-3-acetic acid . its distinct properties set it apart.

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

1-[7-amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone

InChI

InChI=1S/C20H15FN4O/c1-12(26)16-11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18(16)14-7-9-15(21)10-8-14/h2-11H,1H3,(H2,22,23)

InChI Key

AGNLBPGQANZCJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=C(C=C3)F)N)C4=CC=CC=C4

Origin of Product

United States

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